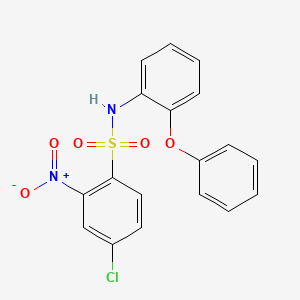

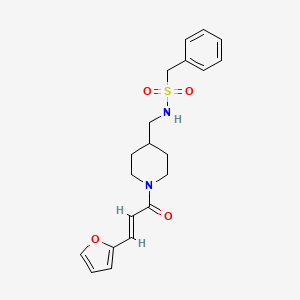

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a chemical compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 . It is also known as 4-chloro-2-nitro-N-(2-phenoxyphenyl)benzene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a 2-phenoxyphenyl group . The exact 3D structure is not available in the search results.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Applications De Recherche Scientifique

Antibody-Based Methods for Environmental and Food Analysis

Antibodies have been extensively used in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development in this area has focused on the detection of substances such as phenoxyacetic acid herbicides, s-triazine herbicides, and polychlorinated biphenyls through ELISA and related techniques like immunosensors (Fránek & Hruška, 2018).

Antitumour and Antibacterial Agents

Sulfonamides, which share a functional group with the chemical , have been highlighted for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily, underlining the significance of such compounds in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Environmental Contamination and Remediation

The study of nitrated phenols, including their atmospheric occurrence and the processes leading to their formation, provides a relevant context for understanding how similar compounds might behave in the environment. Such research encompasses the sources, transformations, and fate of nitrophenols in various environmental compartments (Harrison et al., 2005).

Organic Synthesis Applications

N-halo reagents, including N-halo sulfonamides, are used in a broad range of organic transformations such as oxidation reactions, halogenation, acylation, and epoxidation. This highlights the versatility of compounds with halogen and sulfonamide functionalities in organic chemistry, suggesting potential utility in synthesis and modification processes (Kolvari et al., 2007).

Potential for Pharmacological and Biological Activity

Research into compounds like chlorogenic acid (CGA), which possess antioxidant, anti-inflammatory, and other therapeutic roles, illustrates the broader potential for molecules with phenolic and nitro substituents in biologically active applications. Such studies underscore the importance of exploring the bioactivities of complex molecules for pharmaceutical and nutraceutical applications (Naveed et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWZDNXMFHLCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride](/img/structure/B2611182.png)

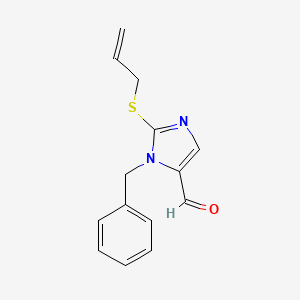

![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)

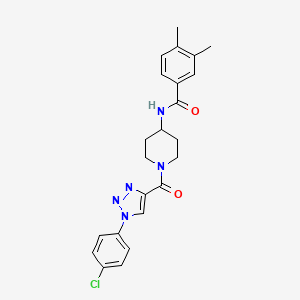

![2-[[4-Ethyl-5-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2611191.png)

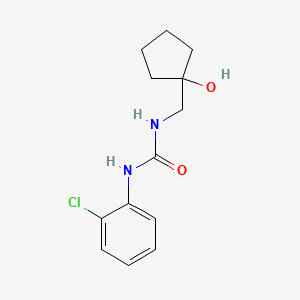

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide](/img/structure/B2611196.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611203.png)

![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)